6-O-methylscutellarin is a glucosiduronic acid and a member of flavonoids.
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid is a natural product found in Pedalium murex and Fernandoa adenophylla with data available.
Hispidulin 7-glucuronide
CAS No.: 31105-76-7
Cat. No.: VC6786223
Molecular Formula: C22H20O12
Molecular Weight: 476.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31105-76-7 |
---|---|
Molecular Formula | C22H20O12 |
Molecular Weight | 476.39 |
IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C22H20O12/c1-31-19-13(33-22-18(28)16(26)17(27)20(34-22)21(29)30)7-12-14(15(19)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,16-18,20,22-23,25-28H,1H3,(H,29,30)/t16-,17-,18+,20-,22+/m0/s1 |
Standard InChI Key | GVEZRDBRYNJUDQ-QSUZLTIMSA-N |
SMILES | COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 476.4 g/mol | |
XLogP3-AA | 1.4 | |
Hydrogen Bond Donors | 5 | |
Hydrogen Bond Acceptors | 12 |
Natural Occurrence and Biosynthetic Pathways
Plant Sources
Hispidulin 7-glucuronide has been identified in Pedalium murex, Fernandoa adenophylla, and Centaurea raphanina . These plants utilize flavonoid glucuronidation as a detoxification mechanism, enhancing compound solubility for storage or excretion.
In Vivo Metabolism
As a metabolite of scutellarin, hispidulin 7-glucuronide forms via hepatic glucuronidation mediated by UDP-glucuronosyltransferases (UGTs). Scutellarin’s rapid conversion in vivo underscores the importance of this metabolite in pharmacokinetic studies .
Synthesis and Regioselective Modification
Synthetic Strategies
A seven-step synthesis of 6-O-methyl-scutellarein, a structural analog, was achieved using dichlorodiphenylmethane and benzyl bromide for regioselective protection of hydroxyl groups at C-6/C-7 and C-4’/C-7, respectively . While this method targets a related compound, it provides a template for hispidulin 7-glucuronide synthesis by adapting protecting groups to the glucuronic acid moiety.
Table 2: Key Synthetic Intermediates
Step | Reagent | Target Position | Yield |
---|---|---|---|
1 | Dichlorodiphenylmethane | C-6/C-7 | 85% |
2 | Benzyl bromide | C-4’/C-7 | 78% |
3 | Methylation | C-6 | 92% |
Pharmacological Profile and Mechanisms
Benzodiazepine Receptor Interaction
Hispidulin (aglycone precursor) exhibits affinity for benzodiazepine receptors, acting as a positive allosteric modulator . While direct data on hispidulin 7-glucuronide is limited, glucuronidation typically reduces blood-brain barrier permeability, suggesting peripheral nervous system activity.
Antioxidant and Anti-inflammatory Effects
Flavonoid glucuronides often retain antioxidant properties. The catechol structure in hispidulin may scavenge reactive oxygen species (ROS), potentially mitigating oxidative stress in conditions like cerebral infarction .
Analytical Characterization
Structural Elucidation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to verify the glucuronide linkage and stereochemistry .
Applications and Emerging Research
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